![molecular formula C11H15ClN2O B14674864 1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride CAS No. 34614-11-4](/img/structure/B14674864.png)
1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridinium ion and a hydroxyimino group attached to a cyclohexyl ring.
Méthodes De Préparation
The synthesis of 1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride typically involves the reaction of pyridine with cyclohexanone oxime under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the pyridinium ion can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
- 1-Methylpyridinium chloride
- 1-Ethylpyridinium chloride
- 1-Phenylpyridinium chloride The uniqueness of this compound lies in the presence of the hydroxyimino group, which imparts distinct chemical and biological properties compared to other pyridinium salts .
Propriétés
Numéro CAS |
34614-11-4 |
|---|---|
Formule moléculaire |
C11H15ClN2O |
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
N-(2-pyridin-1-ium-1-ylcyclohexylidene)hydroxylamine;chloride |
InChI |
InChI=1S/C11H14N2O.ClH/c14-12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h1,4-5,8-9,11H,2-3,6-7H2;1H |
Clé InChI |
BKQAEUZPNVHDIH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NO)C(C1)[N+]2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


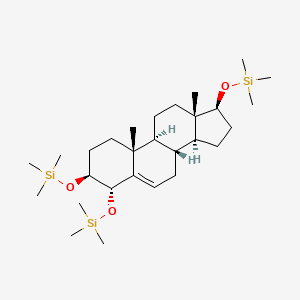
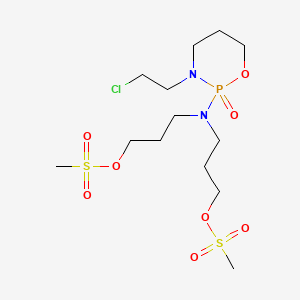
![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)
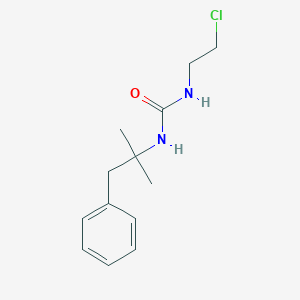

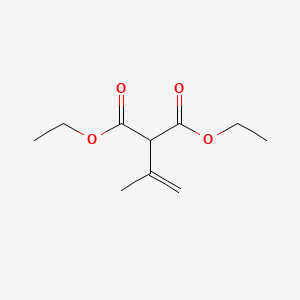
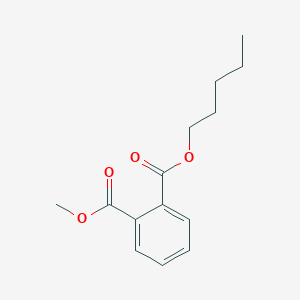

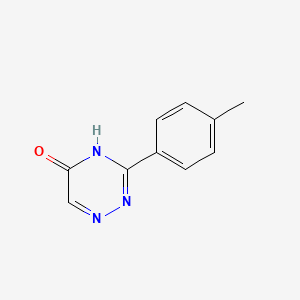
![2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14674842.png)
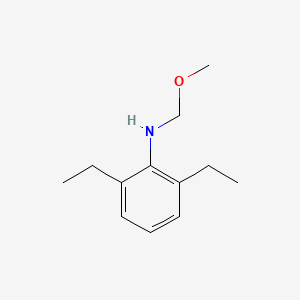
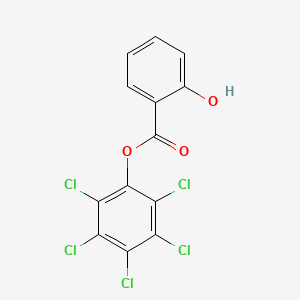
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)

